REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=O)[CH:2]=[CH2:3].ClC(N(C)C)=C(C)C.C(N(CC)CC)C>ClCCl>[CH2:3]1[CH:2]2[CH2:1][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH:10]2[C:11]1=[O:13]
|
Name
|
2-allyl phenyl acetic acid
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.078 mL
|
Type
|
reactant
|
Smiles
|
ClC(=C(C)C)N(C)C
|
Name
|
|
Quantity
|
0.082 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was added at 0° C
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with cyclohexane and ethyl acetate (20/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(C2C1CC=1C=CC=CC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |